ETHYL (2E)-2-{[5-(4-CHLORO-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(4-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Overview
Description
Ethyl 2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of ETHYL (2E)-2-{[5-(4-CHLORO-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(4-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps. One common method includes the condensation of 4-chloro-2-nitrobenzaldehyde with 2-furylmethylene, followed by cyclization with 4-methoxy-1-naphthylamine and subsequent reactions to introduce the thiazolo[3,2-a]pyrimidine ring. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and nitro positions, using reagents like sodium methoxide or ammonia.
Cyclization: The formation of the thiazolo[3,2-a]pyrimidine ring involves cyclization reactions under acidic conditions.
Scientific Research Applications
Ethyl 2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
- METHYL (2E)-2-{[5-(4-CHLORO-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(4-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
IUPAC Name |
ethyl (2E)-2-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24ClN3O7S/c1-4-42-31(38)28-17(2)34-32-35(29(28)22-12-14-25(41-3)21-8-6-5-7-20(21)22)30(37)27(44-32)16-19-10-13-26(43-19)23-11-9-18(33)15-24(23)36(39)40/h5-16,29H,4H2,1-3H3/b27-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJSPWQZUBCPPR-JVWAILMASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C4=CC=CC=C34)OC)C(=O)C(=CC5=CC=C(O5)C6=C(C=C(C=C6)Cl)[N+](=O)[O-])S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C4=CC=CC=C34)OC)C(=O)/C(=C\C5=CC=C(O5)C6=C(C=C(C=C6)Cl)[N+](=O)[O-])/S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24ClN3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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